molecular formula C7H3ClFN3 B8689202 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine CAS No. 175358-00-6

4-Chloro-7-fluoropyrido[2,3-d]pyrimidine

Cat. No. B8689202
M. Wt: 183.57 g/mol
InChI Key: TYHRDKWJKWRQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-fluoropyrido[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H3ClFN3 and its molecular weight is 183.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

175358-00-6

Product Name

4-Chloro-7-fluoropyrido[2,3-d]pyrimidine

Molecular Formula

C7H3ClFN3

Molecular Weight

183.57 g/mol

IUPAC Name

4-chloro-7-fluoropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H3ClFN3/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H

InChI Key

TYHRDKWJKWRQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-amino-6-fluoronicotinamide (0.74 g, 4.77 mmol) in triethyl orthoformate (25 mL) is heated at reflux for 8 h. After cooling to room temperature the precipitate is filtered off and washed well with petroleum ether to give 7-fluoropyrido[2,3-d]pyrimid-4(3H)-one (0.76 g, 96s), 1H NMR (DMSO) δ 12.75 (1H, brs), 8.66 (1H, dd, J=10.4, 8.4 Hz), 8.38 (1H, s), 7.33 (1H, dd, J=8.4, 2.6 Hz) 4-(3-Bromoanilino)-7-fluoropyrido[2,3-d]pyrimidine. A suspension of 7-fluoropyrido[2,3-d]pyrimid-4(3H)-one (0.20 g, 1.21 mmol) in POCl3 (10 mL) is heated under reflux for 2 h. The volatiles are then removed under reduced pressure, and the residue is partitioned between aqueous NaHCO3 and EtOAc. The organic extract is worked up to give crude 4-chloro-7-fluoropyrido[2,3-d]pyrimidine, which is used directly in the next reaction. A solution of this product (0.20 g, 1.09 mm6l) and 3-bromoaniline (0.23 mL, 2.18 mmol) in propan-2-ol (1.0 mL) and THF (10 mL) containing a trace of conc. HCl is stirred at 20° C. for 1 h, and then concentrated to dryness. The residue is dissolved in EtOAc, washed with aqueous NaHCO3, and worked up to give an oil, which is chromatographed on silica gel. Elution with EtOAc/petroleum ether (1:5) gives 3-bromoaniline, while EtoAc/petroleum ether (1:1) elutes 4-(3-bromoanilino)-7-fluoropyrido[2,3-d]pyrimidine (0.18 g, 47%), mp (MeOH) 211-213° C. 1H NMR (DMSO) δ 10.18 (1H, brs), 9.17 (1H, t, J=8.6 Hz), 8.80 (1H, s), 8.17 (1H, t, J=1.8 Hz), 7.85 (1H, dt, Jd=7.6 Hz, J=1.8 Hz), 7.53 (1H, dd, J=8.6, 2.7 Hz), 7.41-7.34 (2H, m).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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